molecular formula C19H17N5OS4 B282811 2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Cat. No.: B282811
M. Wt: 459.6 g/mol
InChI Key: VEYFCRPXPCFIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Introduction of Amino Group: The amino group is introduced by nitration followed by reduction.

    Formation of Thiadiazole Ring: The thiadiazole ring is formed by the reaction of thiosemicarbazide with an appropriate aldehyde or ketone.

    Coupling Reactions: The final compound is obtained by coupling the benzothiazole and thiadiazole intermediates through a sulfanyl linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or thiols.

Scientific Research Applications

2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetic acid
  • 2-amino-6-methylbenzothiazole
  • 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide

Uniqueness

2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is unique due to its specific combination of benzothiazole and thiadiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17N5OS4

Molecular Weight

459.6 g/mol

IUPAC Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C19H17N5OS4/c1-11-3-2-4-12(7-11)9-26-19-24-23-17(29-19)22-16(25)10-27-18-21-14-6-5-13(20)8-15(14)28-18/h2-8H,9-10,20H2,1H3,(H,22,23,25)

InChI Key

VEYFCRPXPCFIFH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)N

Origin of Product

United States

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